Cortienic acid

Overview

Description

Cortienic acid is a white crystalline powder that is soluble in ethanol and sodium hydroxide solution but almost insoluble in water . It is an inactive metabolite of hydrocortisone and lacks corticosteroid activity . This compound is primarily used as a lead compound in the design of soft corticosteroids, which are designed to minimize side effects while retaining therapeutic efficacy .

Mechanism of Action

Target of Action

Cortienic acid is a metabolite of the corticosteroid Loteprednol Etabonate (LE), which is used as an anti-inflammatory agent . The primary targets of this compound, like other corticosteroids, are the cytosolic glucocorticoid receptors . These receptors play a crucial role in the regulation of the body’s immune response and inflammation .

Mode of Action

Corticosteroids like this compound exert their effects predominantly at the genomic level . They bind to the glucocorticoid receptors, leading to changes in gene expression that result in anti-inflammatory and immunosuppressive effects . This interaction inhibits the inflammatory response to a variety of inciting agents .

Biochemical Pathways

The action of this compound involves the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are key players in the inflammatory response . By modulating these pathways, this compound can reduce inflammation and immune response .

Pharmacokinetics

This compound is a metabolite of Loteprednol Etabonate (LE), which is rapidly and extensively metabolized to two inactive metabolites, PJ-90 (Δ1-cortienic acid) and PJ-91 (Δ1-cortienic acid etabonate) . Metabolism occurs locally in ocular tissues, and to the extent that LE reaches the systemic circulation, likely the liver and other tissues into which it is distributed . The elimination of this compound is significantly faster than that of the parent compound, LE .

Result of Action

The action of this compound results in potent anti-inflammatory effects. It is used in the treatment of steroid responsive inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, acne rosacea, superficial punctate keratitis, herpes zoster keratitis, iritis, cyclitis, and selected infective conjunctivitides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the local environment in the eye can impact the drug’s effectiveness. The drug is designed to be active locally at the site of administration and then rapidly metabolized to inactive components after eliciting its actions at the desired location, thereby subsequently minimizing the chance for adverse effects .

Preparation Methods

Cortienic acid can be synthesized through the oxidation of its dihydroxyacetone side chain, leading to the formation of this compound via a 21-aldehyde (21-dehydrocortisol) and a 21-acid (cortisolic acid) . Industrial production methods often involve the use of specific reagents and conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cortienic acid undergoes various chemical reactions, including:

Oxidation: The dihydroxyacetone side chain is oxidized to form this compound.

Reduction: Reduction reactions can modify the functional groups on the this compound molecule.

Substitution: Substitution reactions can introduce different functional groups, altering the compound’s properties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Cortienic acid has several scientific research applications:

Chemistry: Used as a lead compound in the design of soft corticosteroids.

Biology: Studied for its interactions with glucocorticoid receptors.

Medicine: Utilized in the development of anti-inflammatory drugs with reduced side effects.

Industry: Employed in the synthesis of various pharmaceutical compounds.

Comparison with Similar Compounds

Cortienic acid is compared with other similar compounds like loteprednol etabonate, which is an ester derivative of this compound . Unlike traditional corticosteroids, these compounds are designed to be rapidly metabolized into inactive forms, reducing the risk of side effects . Other similar compounds include prednisolone and hydrocortisone, which have different metabolic pathways and side effect profiles .

Biological Activity

Cortienic acid (CA) is a biologically active compound derived from corticosteroids, particularly noted for its role as a metabolite of prednisolone. This article explores the biological activity of this compound, focusing on its pharmacokinetics, effects on skin blanching, and potential therapeutic applications.

Overview of this compound

This compound is structurally similar to other corticosteroids and has been studied for its metabolic pathways and biological effects. It is primarily recognized as an inactive metabolite of prednisolone, yet it exhibits significant biological activity in various contexts.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound is rapidly eliminated from the body after administration. Research indicates that the total clearance of this compound is approximately 53.8 mL·min−1 kg−1 following intravenous administration, which is significantly higher than that of prednisolone (27.0 mL·min−1 kg−1) but lower than that of loteprednol etabonate (67.4 mL·min−1 kg−1) .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Total Clearance (CL) | 53.8 mL·min−1 kg−1 |

| Half-life | Approximately 3x faster than LE |

| Administration Route | Intravenous |

Skin Blanching Activity

This compound has been studied for its enhancing effects on skin blanching when combined with other corticosteroids such as loteprednol etabonate and hydrocortisone. In a controlled study involving ten human subjects, the combination of this compound with loteprednol etabonate significantly increased the skin blanching response compared to loteprednol alone .

Table 2: Skin Blanching Activity Enhancement

| Treatment | AUC Score (Blanching) |

|---|---|

| Hydrocortisone (HC) | 29 |

| HC + Δ1-Cortienic Acid (5 mM) | 70 |

| HC + Δ1-Cortienic Acid (12.5 mM) | 100 |

| HC + Δ1-Cortienic Acid (25 mM) | 124 |

The results indicate that this compound enhances the efficacy of hydrocortisone by increasing both the intensity and duration of vasoconstriction effects on the skin .

Case Studies

Case Study: Topical Application in Human Subjects

In a study assessing the effects of Δ1-cortienic acid on skin blanching, various concentrations were applied to human forearms. The results showed a significant increase in blanching activity, suggesting that Δ1-cortienic acid may potentiate the effects of topical corticosteroids .

Case Study: Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vivo studies using an ovalbumin-sensitized rat model demonstrated that this compound derivatives exhibited potent anti-inflammatory activity, indicating potential therapeutic applications in inflammatory conditions .

Properties

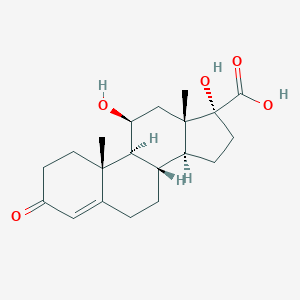

IUPAC Name |

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-18-7-5-12(21)9-11(18)3-4-13-14-6-8-20(25,17(23)24)19(14,2)10-15(22)16(13)18/h9,13-16,22,25H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15-,16+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZSRYSTBKQWGZ-XLXYOEISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3597-45-3 | |

| Record name | Cortienic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003597453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CORTIENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81738132XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.